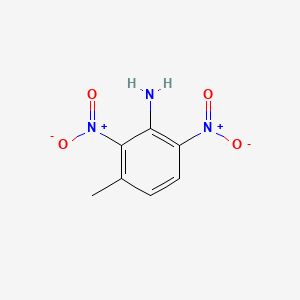

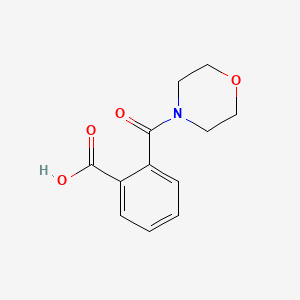

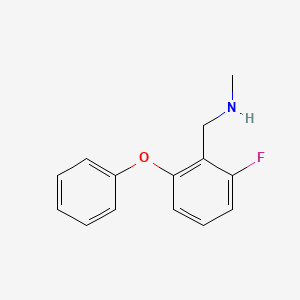

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

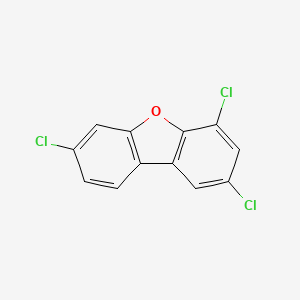

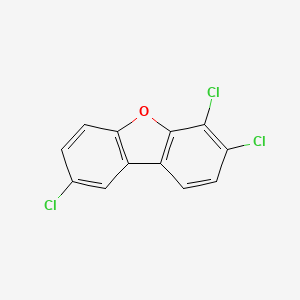

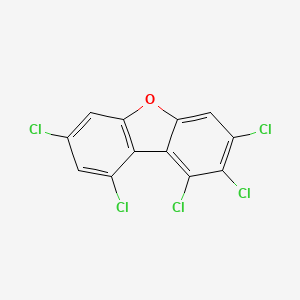

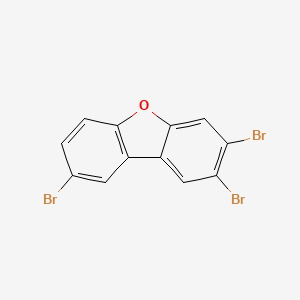

The compound "1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine" is not directly mentioned in the provided papers. However, we can infer some information based on related compounds discussed in the papers. For instance, paper discusses a series of 1-(2-phenoxyphenyl)methanamines, which are structurally related to the compound . These compounds have been found to possess selective dual serotonin and noradrenaline reuptake pharmacology, which suggests that our compound of interest may also interact with these neurotransmitter systems.

Synthesis Analysis

The synthesis of related compounds can be found in the papers provided. For example, paper describes the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, which share some structural features with the target compound. The synthesis involves starting from a substituted toluene and modifying the amino group to alter the affinity for dopamine receptors. Similarly, paper details the synthesis of a novel fluorinated aromatic diamine monomer, which involves coupling and reduction steps. These methods could potentially be adapted for the synthesis of "1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine."

Molecular Structure Analysis

The molecular structure of the compound is likely to be similar to the structures of the compounds discussed in paper , which have a phenoxyphenylmethanamine backbone. The presence of a fluorine atom and a methoxy group in the compound would influence its electronic properties and could affect its binding to biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of "1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine" are not detailed in the provided papers, we can deduce from paper that the introduction of fluorine atoms into organic molecules can lead to stereoselective reactions. The fluoro(phenylsulfonyl)methyl anion used in the paper suggests that fluorine-containing compounds can be reactive and may undergo specific reactions that are influenced by the presence of fluorine.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the papers. However, based on the related compounds in paper , we can expect that the introduction of fluorine atoms would likely enhance the lipophilicity of the compound and could potentially improve its thermal stability. The solubility in polar organic solvents and the mechanical properties of the related polyimides suggest that "1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine" might also exhibit good solubility in similar solvents and possess stable physical properties.

Wissenschaftliche Forschungsanwendungen

Neurochemical Tracer Studies

Compounds structurally related to 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine have been used in neurochemistry for tracing and studying metabolic pathways in the brain. For instance, 6-[18F]fluoro-l-3,4-dihydroxyphenylalanine ([18F]fluoro-l-DOPA), a fluoro-phenyl compound, was investigated for its cerebral metabolism in primates. This research provides valuable insights into the neurochemical interpretation of images obtained from positron emission tomography (PET) scans, offering a method to study various neurological conditions (Firnau et al., 1987).

Pharmacological Characterization

Fluoro- and phenoxy-phenyl derivatives have also been characterized for their pharmacological properties, particularly as dopamine receptor agonists. For example, trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes were synthesized and characterized, highlighting the importance of the fluoro substituent in understanding the ligands of dopamine receptors. These studies are crucial for developing new therapeutic agents targeting neurological disorders (Di Stefano et al., 2005).

Molecular Structure and Interaction Studies

The investigation of molecular structures and intermolecular interactions is another significant area of application for fluoro- and phenoxy-phenyl compounds. Studies on substituted pyrazolines and chalcones containing fluoro- and phenoxy-phenyl groups have provided insights into the conformation and stabilization mechanisms of these molecules, which are essential for the design of materials and drugs with specific properties (Chopra et al., 2007).

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models have been utilized to evaluate activities of phenoxyphenyl-methanamine (PPMA) class compounds, focusing on their interactions with various receptors. Such studies are instrumental in drug design, providing a predictive framework for the biological activity of new compounds based on their chemical structure (Mente et al., 2008).

Eigenschaften

IUPAC Name |

1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c1-16-10-12-13(15)8-5-9-14(12)17-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOILZOWCKRCDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC=C1F)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201253179 |

Source

|

| Record name | 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine | |

CAS RN |

902836-71-9 |

Source

|

| Record name | 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.